molecular formula C9H10F3NO2S B14588046 N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide CAS No. 61266-25-9

N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14588046
CAS No.: 61266-25-9
M. Wt: 253.24 g/mol
InChI Key: DUEJQLMVEJTRBH-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide is an organic compound characterized by the presence of a trifluoromethanesulfonamide group attached to a 2-ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2-ethylphenylamine with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-ethylphenylamine+trifluoromethanesulfonyl chlorideThis compound+HCl\text{2-ethylphenylamine} + \text{trifluoromethanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-ethylphenylamine+trifluoromethanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonamide group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide: Unique due to the presence of the trifluoromethanesulfonamide group.

    N-(2-Ethylphenyl)-methanesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties.

    N-(2-Ethylphenyl)-1,1,1-trifluoroethanesulfonamide: Contains a trifluoroethanesulfonamide group instead of trifluoromethanesulfonamide.

Uniqueness

This compound is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

61266-25-9

Molecular Formula

C9H10F3NO2S

Molecular Weight

253.24 g/mol

IUPAC Name

N-(2-ethylphenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C9H10F3NO2S/c1-2-7-5-3-4-6-8(7)13-16(14,15)9(10,11)12/h3-6,13H,2H2,1H3

InChI Key

DUEJQLMVEJTRBH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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